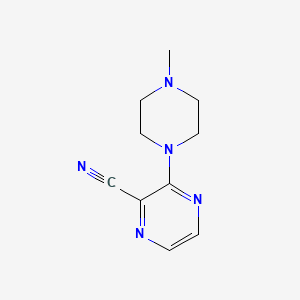

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-4-6-15(7-5-14)10-9(8-11)12-2-3-13-10/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZRSKBNKIYCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 4-methylpiperazine with pyrazine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazine-2-carbonitrile Derivatives

Compound F: 3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile

- Structure : Pyrazine-2-carbonitrile core with a thiophene-2-sulfonyl group at the 3-position.

- Biological Activity : Weak P2Y12 receptor antagonist (IC₅₀ = 15.5 μM for [³H]-2-MeSADP; 8.3 μM for [³H]ADP) .

- Key Differences: The sulfonyl group in Compound F reduces basicity compared to the methylpiperazine in the target compound.

CCT245737: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Piperazine-Containing Heterocycles

NA-2: 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

- Structure : 1,8-Naphthyridine core with 4-methylpiperazine and nitrile groups.

- Biological Activity : Serotonin antagonist with antidepressant effects (pA₂ = 7.2; log P = 2.1) .

- Key Differences :

7-(4-Methylpiperazin-1-yl)-5-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-Carbonitrile

Mechanistic and Structural Insights

- Role of 4-Methylpiperazine : Enhances solubility via protonation at physiological pH and participates in hydrogen bonding with targets (e.g., kinase ATP pockets) .

- Nitrile Group : Stabilizes the planar pyrazine ring through conjugation, improving π-stacking with aromatic residues in enzymes .

- Core Flexibility : Pyrazine derivatives (e.g., target compound, CCT245737) exhibit better synthetic accessibility than fused heterocycles (e.g., naphthyridine, pyrazolopyrimidine) .

Biological Activity

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and cytotoxicity profiles.

Chemical Structure

The molecular structure of this compound includes a pyrazine ring substituted with a piperazine moiety, which is known to enhance biological activity through improved binding interactions with target proteins.

Anti-Tubercular Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anti-tubercular properties. For instance, a series of substituted pyrazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, compounds showed IC50 values ranging from 1.35 to 2.18 μM, demonstrating potent anti-tubercular activity. Notably, some derivatives exhibited IC90 values between 3.73 and 4.00 μM, indicating their effectiveness at higher concentrations without significant cytotoxicity to human cells (HEK-293) .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds derived from similar scaffolds have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay revealed that certain derivatives induced apoptosis through the activation of caspases and modulation of key apoptotic pathways involving NF-κB and p53 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Docking studies suggest that these compounds may interact with specific enzymes such as DprE1, crucial for the survival of Mycobacterium tuberculosis .

- Induction of Apoptosis : In cancer models, the activation of apoptotic pathways via caspase cascades has been observed, suggesting that these compounds can trigger programmed cell death in malignant cells .

- Cytotoxicity Profiles : While exhibiting significant biological activity, the cytotoxic effects on normal cells remain minimal, with IC50 values exceeding 375 μM in various assays .

Case Studies and Experimental Findings

| Compound | Target Pathogen | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|---|

| 6a | M. tuberculosis | 1.35 | 3.73 | Non-toxic |

| 6e | M. tuberculosis | 2.18 | 40.32 | Non-toxic |

| T4 | Antifungal | ≤21.25 | - | >375 |

| T18 | Antifungal | ≤21.25 | - | >375 |

Q & A

Basic: What are the recommended synthetic routes for 3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a pyrazine-carbonitrile scaffold with a 4-methylpiperazine moiety. Key steps include:

- Nucleophilic substitution : Reacting 3-chloropyrazine-2-carbonitrile with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Catalytic optimization : Use of bases like triethylamine to enhance reactivity and reduce side products.

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes or dichloromethane/methanol for isolation (>95% purity) .

Critical parameters : Temperature control to prevent decomposition and stoichiometric excess of 4-methylpiperazine (1.2–1.5 eq) to drive the reaction to completion.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Answer:

X-ray crystallography is the gold standard:

- Data collection : Single crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX software (e.g., SHELXL) refines atomic positions, thermal parameters, and bond geometries, achieving R-factors < 0.05 .

- Key metrics : Confirm planarity of the pyrazine ring (torsion angles < 5°) and N-methylpiperazine chair conformation (C-N-C angles ~109.5°) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mM). Buffered solutions (pH 7.4) show improved solubility with cyclodextrin complexation .

- Stability : Degrades <10% over 72 hours at 25°C in PBS (pH 7.4). Store desiccated at -20°C to prevent hydrolysis of the nitrile group .

Contradiction note : Some sources report lower aqueous solubility (e.g., <0.01 mM); validate via HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) .

Advanced: How do substituent variations on the pyrazine ring influence CHK1 inhibition potency and selectivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

| Substituent | CHK1 IC₅₀ (nM) | Selectivity (vs. CDK2) |

|---|---|---|

| -CN (parent) | 2.1 | >100-fold |

| -CF₃ | 5.8 | 30-fold |

| -OCH₃ | 12.4 | 10-fold |

The nitrile group (-CN) enhances hydrogen bonding with Lys38 and Asp148 residues in CHK1’s ATP-binding pocket. Bulky substituents (e.g., -CF₃) reduce cellular permeability due to increased logP .

Advanced: What computational strategies predict off-target effects like hERG inhibition?

Answer:

- Molecular docking : Use Glide or AutoDock to assess binding to hERG’s Phe656 and Tyr652 residues. A basic 4-methylpiperazine increases hERG affinity (predicted IC₅₀ < 1 µM) .

- QSAR models : Lipophilicity (clogP > 3) and polar surface area (<80 Ų) correlate with hERG risk. Optimize by reducing logP (e.g., introduce polar pyridyl groups) .

- MD simulations : Evaluate piperazine flexibility; rigidified analogs (e.g., fused rings) reduce hERG binding .

Advanced: What methodologies assess in vitro toxicity beyond hERG inhibition?

Answer:

- Cytotoxicity assays : IC₅₀ values in HEK293 (non-target cells) vs. cancer lines (e.g., HCT116). Parent compound shows >50 µM in HEK293, indicating low baseline toxicity .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenicity. Negative results at ≤10 µg/plate .

- Metabolic stability : Microsomal half-life (human liver microsomes: t₁/₂ = 45 min) suggests moderate hepatic clearance .

Advanced: How can conflicting solubility data from different sources be resolved?

Answer:

- Analytical reconciliation :

- DSC/TGA : Check for polymorphic forms (e.g., anhydrous vs. hydrate) affecting solubility .

- Dynamic light scattering (DLS) : Detect aggregation (>500 nm particles) in aqueous buffers.

- Standardized protocols : Use USP <1236> guidelines for equilibrium solubility (shake-flask method, 24 hrs) .

Example : A study reporting 0.1 mM solubility may use sonication, while 0.01 mM reflects unassisted dissolution. Standardize agitation (e.g., 200 rpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.